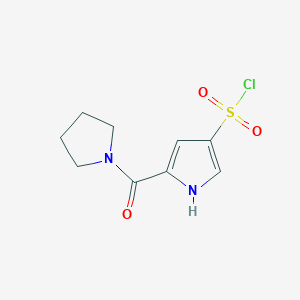

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPFEQZTSUAQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950094-39-0 | |

| Record name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid+SOCl2→5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.

Major Products

Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

Sulfonic acids: Formed from hydrolysis reactions.

Sulfonyl hydrides: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Activities

The pyrrole moiety is known for its biological activity, particularly in the development of antiviral agents. Compounds containing pyrrole derivatives have been synthesized to target viral infections, including HIV. For instance, modifications of pyrrole structures have shown promise in inhibiting reverse transcriptase, a key enzyme in the HIV replication cycle . The incorporation of the pyrrolidine group enhances the binding affinity to viral proteins, making these compounds potential candidates for further drug development.

Anti-inflammatory and Antitumor Properties

Research indicates that pyrrole derivatives exhibit anti-inflammatory and antitumor activities. The sulfonyl chloride functionality can facilitate the formation of biologically active sulfonamides, which have been explored for their therapeutic effects against various cancers and inflammatory diseases . The structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring can significantly enhance these biological activities.

Synthetic Methodologies

Building Blocks for Complex Molecules

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which is crucial in synthesizing complex organic molecules . The compound can be utilized in multi-step synthetic pathways to produce novel heterocycles with diverse functionalities.

Catalytic Applications

Pyrrole derivatives are also employed as catalysts in organic reactions. For example, they can act as ligands in transition metal-catalyzed reactions, facilitating processes such as cross-coupling and polymerization . The unique electronic properties imparted by the sulfonyl chloride group enhance catalytic efficiency and selectivity.

Material Sciences

Polymer Chemistry

In material science, this compound can be used as a monomer for synthesizing conducting polymers. These polymers have potential applications in electronic devices due to their electrical conductivity and stability . The incorporation of pyrrole units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability.

Sensors and Devices

The compound's electronic properties make it suitable for developing sensors and devices. Pyrrole derivatives have been investigated for their ability to detect various analytes through changes in electrical conductivity or optical properties . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: Antiviral Drug Development

A recent study synthesized a series of pyrrole derivatives based on this compound, evaluating their efficacy against HIV-1. The results indicated that certain modifications led to compounds with significantly improved antiviral activity compared to existing drugs, showcasing the potential for developing new therapeutic agents .

Case Study 2: Polymer Synthesis

Research focused on using this compound as a precursor for conducting polymers demonstrated successful synthesis routes. The resulting polymers exhibited high conductivity and were tested for use in organic solar cells, indicating promising applications in renewable energy technologies .

Wirkmechanismus

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide bonds, which are important in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Analysis

The compound’s reactivity and applications can be contextualized by comparing it to structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Reactivity Differences : The sulfonyl chloride group in the target compound confers higher electrophilicity compared to aldehyde or aryl iodide derivatives, enabling rapid conjugation with amines or alcohols. In contrast, the aldehyde in 5-(pyrrolidine-1-carbonyl)-cyclopent-1-enecarbaldehyde is primarily oxidized to carboxylic acids for further derivatization .

Synthetic Complexity: Palladium-mediated routes (e.g., Buchwald-Hartwig coupling in ) are critical for aryl iodide derivatives but introduce scalability challenges due to catalyst costs.

Bioactivity Context : Compounds like 4-fluoro-3-iodoaniline-pyrrolidine derivatives are tailored for proteasome inhibition, whereas the target sulfonyl chloride may prioritize sulfonamide-based drug candidates, reflecting divergent therapeutic targets .

Biologische Aktivität

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀ClN₃O₂S

- Molecular Weight : 239.71 g/mol

This compound features a pyrrole ring substituted with a pyrrolidine carbonyl group and a sulfonyl chloride moiety, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some notable mechanisms include:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting various enzymes through covalent modification.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Antibacterial Properties : The pyrrole structure is known for its antibacterial activity, with several derivatives exhibiting efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study investigating pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance anticancer properties. For instance, derivatives with sulfonamide groups showed significant inhibition of cancer cell lines, including MDA-MB-436 (breast cancer) and A549 (lung cancer) cells, with IC₅₀ values in the nanomolar range .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-436 | 2.57 | Apoptosis induction |

| 5-(Dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | A549 | 8.90 | Cell cycle arrest |

Antibacterial Activity

Research on similar pyrrole compounds indicated significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of halogen substitutions at specific positions on the pyrrole ring was linked to increased potency against these pathogens .

| Compound | Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| Pyrrole Derivative A | MRSA | 32 | Inhibitory |

| Pyrrole Derivative B | E. coli | 64 | Inhibitory |

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. According to safety data, the compound can cause severe skin burns and eye damage upon contact, highlighting the need for careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Sulfonyl chloride derivatives are typically synthesized via chlorosulfonation of precursor heterocycles. For pyrrole-based sulfonyl chlorides, controlled sulfonation using chlorosulfonic acid at 0–5°C followed by quenching with HCl can yield the desired product. Reaction optimization should focus on temperature control to avoid over-sulfonation and side reactions. Catalytic methods (e.g., NaCl in aqueous media, as demonstrated for pyridine derivatives ) may enhance selectivity. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate high-purity product .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Stability studies should include:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures.

- HPLC monitoring of purity under controlled humidity (e.g., 40% RH) and temperature (4°C, 25°C) over 30 days.

- Storage recommendations: Anhydrous conditions (desiccators with silica gel) and inert atmospheres (argon or nitrogen) to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the pyrrolidine carbonyl and sulfonyl chloride moieties. Aromatic protons in the pyrrole ring typically appear as doublets in the δ 6.5–7.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) to confirm molecular formula .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the sulfonyl chloride group. Key parameters include:

- Electrostatic Potential Maps : Identify electron-deficient regions (sulfur atom) prone to nucleophilic attack.

- Activation Energy Barriers : Compare reaction pathways for substitutions with amines, alcohols, or thiols.

- Solvent effects (e.g., DCM vs. THF) should be incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chloride derivatives in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity may arise from:

- Steric Effects : Bulky substituents on the pyrrolidine ring may hinder nucleophilic access. Compare kinetic data for derivatives with varying substituents.

- Catalyst Compatibility : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to optimize coupling efficiency.

- In Situ Monitoring : Use ¹H NMR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., hydrolysis) .

Q. How can researchers design experiments to study the hydrolytic degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- pH-Dependent Studies : Conduct hydrolysis experiments at pH 2–12 (buffered solutions) and analyze products via LC-MS.

- Kinetic Isotope Effects (KIE) : Use D₂O to probe proton transfer steps in the hydrolysis mechanism.

- Computational Modeling : Transition-state analysis (e.g., QM/MM simulations) to identify rate-determining steps .

Q. What advanced purification techniques are recommended for isolating trace impurities in synthesized batches?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts.

- Crystallography : Single-crystal X-ray diffraction to confirm molecular packing and detect polymorphic impurities.

- Mass Spectrometry Imaging (MSI) : Localize impurities in solid-state samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.